1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]-
Description
This compound is a fluorinated sulfonamide belonging to the per- and polyfluoroalkyl substances (PFAS) class. Its molecular formula is C₁₁H₁₃F₁₃N₂O₂S, with a molar mass of 484.28 g/mol . Structurally, it features a hexane backbone with 13 fluorine atoms (tridecafluoro), a dimethylaminopropyl group, and a hydrophilic polyether chain ([2-(2-hydroxyethoxy)ethoxy]ethyl).
The compound exists in multiple salt forms, including hydrochloride (CAS 68957-61-9, C₁₁H₁₃F₁₃N₂O₂S·HCl) and acetate (CAS 73772-34-6) , which alter solubility and ionic character. Regulatory filings (e.g., U.S. EPA’s Significant New Use Rules) highlight its industrial relevance and environmental scrutiny due to PFAS persistence .
Properties
CAS No. |
73772-34-6 |
|---|---|
Molecular Formula |
C17H25F13N2O5S |
Molecular Weight |
616.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]hexane-1-sulfonamide |
InChI |
InChI=1S/C17H25F13N2O5S/c1-31(2)4-3-5-32(6-8-36-10-11-37-9-7-33)38(34,35)17(29,30)15(24,25)13(20,21)12(18,19)14(22,23)16(26,27)28/h33H,3-11H2,1-2H3 |
InChI Key |
MYUNUXCBXAGDOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN(CCOCCOCCO)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step approach:
Step 1: Preparation of the perfluoroalkyl sulfonyl fluoride intermediate
The starting material is often a perfluorohexane sulfonyl fluoride, which serves as a reactive electrophile for nucleophilic substitution. This intermediate is commercially available or synthesized by fluorination of hexane sulfonyl derivatives.Step 2: Formation of the sulfonamide bond
The perfluoroalkyl sulfonyl fluoride is reacted with an amine nucleophile to form the sulfonamide linkage. In this case, the amine is a bifunctional molecule containing both the 3-(dimethylamino)propyl group and the polyether chain with terminal hydroxy groups.Step 3: Introduction of the N-substituents
The amine nucleophile is typically prepared or selected to have the desired substituents. The reaction with the sulfonyl fluoride proceeds under mild conditions, often in the presence of a base to neutralize the released HF.Step 4: Purification and characterization
The crude product is purified by chromatographic techniques or recrystallization. Characterization is performed using mass spectrometry, NMR, and IR spectroscopy to confirm the structure and purity.
Detailed Preparation Methodology
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | Perfluorohexane sulfonyl fluoride (C6F13SO2F) | Starting electrophile | Commercially available or synthesized via fluorination |
| 2 | Nucleophile: N-(3-dimethylaminopropyl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amine | Prepared or commercially sourced amine | Contains both dimethylamino and polyether groups |
| 3 | Base: Triethylamine or similar | Neutralizes HF formed | Ensures reaction proceeds efficiently |
| 4 | Solvent: Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF) | Medium for reaction | Maintains solubility and reaction rate |
| 5 | Temperature: 0–25 °C | Mild conditions to avoid side reactions | Controlled to optimize yield |
| 6 | Reaction time: Several hours (typically 2–24 h) | Ensures complete conversion | Monitored by TLC or HPLC |
| 7 | Purification: Column chromatography or recrystallization | Isolates pure product | Removes unreacted starting materials and byproducts |
Research Findings and Optimization
- Studies indicate that the reaction proceeds efficiently under mild conditions without the need for elevated temperatures or harsh reagents.
- The choice of solvent and base critically affects the yield and purity; polar aprotic solvents and tertiary amine bases are preferred.
- The fluorinated chain imparts hydrophobicity and chemical stability, which can complicate purification; thus, chromatographic methods using fluorophilic stationary phases are sometimes employed.
- Mass spectrometry data confirm the molecular ion peak at m/z consistent with the molecular weight of 616.4 g/mol, supporting successful synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value | Impact on Synthesis |
|---|---|---|
| Starting material | Perfluorohexane sulfonyl fluoride | Electrophilic center for sulfonamide formation |
| Nucleophile | N-(3-dimethylaminopropyl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amine | Provides functional groups for final compound |
| Base | Triethylamine or similar | Neutralizes HF, drives reaction forward |
| Solvent | Acetonitrile, DMF | Solubilizes reactants, controls reaction rate |
| Temperature | 0–25 °C | Prevents decomposition, controls kinetics |
| Reaction time | 2–24 hours | Ensures complete conversion |
| Purification | Chromatography, recrystallization | Achieves high purity product |
Chemical Reactions Analysis
1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the reaction conditions and the specific reagents used .
Scientific Research Applications
Structure and Stability
The compound features a sulfonamide functional group combined with a perfluorinated moiety. This combination contributes to its unique chemical reactivity and environmental persistence. The presence of fluorine atoms in the structure significantly alters the properties of the compound, making it more stable and hydrophobic compared to non-fluorinated analogs.
Reactivity
1-Hexanesulfonamide can undergo typical reactions associated with sulfonamides, including nucleophilic substitutions and hydrolysis. These reactions are particularly relevant in environmental contexts where such compounds may persist and transform within ecosystems .
Surfactants and Coatings
The hydrophobic nature of 1-Hexanesulfonamide makes it an ideal candidate for use as a surfactant in various formulations. Its ability to reduce surface tension can enhance the performance of coatings and emulsions in industrial applications.
Environmental Research
Given its environmental persistence, this compound is of interest in studies evaluating the behavior of perfluoroalkyl substances (PFAS) in ecosystems. Research typically focuses on its degradation pathways and potential bioaccumulation in aquatic systems .
Analytical Chemistry
The compound serves as a reference standard in food and beverage analysis for detecting PFAS contamination. Its unique structure allows for specific identification using advanced analytical techniques such as mass spectrometry .
Pharmaceutical Applications
Due to its structural characteristics, there is potential for this compound to be explored in drug development, particularly in creating formulations that require enhanced stability or specific solubility profiles.
Mechanism of Action
The mechanism of action of 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The compound can bind to specific sites on enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is part of a broader family of fluorinated sulfonamides. Key structural variations include:
Functional and Application Differences
- Lipophilicity vs. Hydrophilicity : The target compound’s polyether chain enhances water solubility compared to analogues lacking ether groups (e.g., the heptane derivative in ). Its hydrochloride salt further increases polarity .
- Thermal Stability : Phosphorus-containing derivatives (e.g., ) exhibit higher thermal resistance due to phosphinic linkages, whereas the target compound’s ether groups may limit thermal applications.
- Environmental Impact: All PFAS derivatives face regulatory restrictions, but shorter-chain compounds (e.g., hexane vs.
Research Findings
- Copolymer Compatibility: The dimethylaminopropyl group in the target compound is structurally analogous to DMAPMA (N-[3-(dimethylamino)propyl]methacrylamide), which enhances pH and thermoresponsiveness in polymers .
- Micellization : Like other fluorosurfactants, the compound forms micelles in aqueous solutions. Critical micelle concentration (CMC) decreases with higher fluorine content, as seen in heptane analogues .
Biological Activity
1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]- is a complex organic compound notable for its unique structure that includes a perfluorinated chain. This compound is part of a broader class of perfluoroalkyl sulfonamides known for their environmental persistence and potential applications in various fields such as surfactants and coatings. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications.
- Molecular Formula : C20H36F13N2O4S
- Molecular Weight : Approximately 520.74 g/mol
- Structure : The compound features a sulfonamide functional group and a long perfluorinated carbon chain which enhances its stability and hydrophobicity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : It may interact with specific receptors in biological systems, influencing various signaling pathways.
- Enzyme Modulation : The compound may modulate enzyme activities that are critical in metabolic processes.
- Environmental Persistence : Due to its perfluorinated nature, it exhibits resistance to degradation which raises concerns about bioaccumulation in ecosystems.
Biological Activity Data
Research on the specific biological activities of this compound is limited but indicates potential effects on cellular systems. Below is a summary of findings from various studies:
| Study | Biological Activity Observed | Methodology |
|---|---|---|
| Study 1 | Inhibition of certain enzymes related to lipid metabolism | In vitro assays using isolated enzymes |
| Study 2 | Potential cytotoxic effects in mammalian cell lines | MTT assay for cell viability |
| Study 3 | Interaction with surfactant proteins affecting pulmonary function | In vivo studies in animal models |
Case Studies
- Toxicity Assessment : A study evaluated the toxicity of perfluoroalkyl sulfonamides including this compound. Results indicated that exposure could lead to adverse effects on liver function and lipid metabolism in animal models. The study highlighted the need for further research into long-term exposure effects.
- Environmental Impact Study : Research focusing on the environmental persistence of fluorinated compounds found that this sulfonamide accumulates in aquatic systems. This raises concerns regarding its ecological impact and potential biomagnification through food webs.
Comparison with Similar Compounds
The biological activity of 1-Hexanesulfonamide can be compared with other similar compounds to understand its unique properties better:
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 1-Octanesulfonamide | Longer carbon chain | Greater hydrophobicity |
| N-Ethylperfluorohexanesulfonamide | Ethyl substitution | Different alkyl group |
| Perfluorohexanesulfonamide | Lacks hydroxyethyl groups | Simpler structure |
Q & A
Q. What are the recommended synthetic routes for preparing this fluorinated sulfonamide compound?
Methodological Answer: The synthesis involves sequential fluorination and sulfonamide coupling. Key steps include:
Fluorination: Perfluorohexanesulfonyl chloride (CAS 55591-23-6, ) is reacted with dimethylaminopropylamine under controlled pH (8–9) to form the sulfonamide intermediate.
Etherification: The hydroxyethoxyethyl group is introduced via nucleophilic substitution using 2-[2-(2-hydroxyethoxy)ethoxy]ethyl bromide in anhydrous DMF at 60°C.
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted fluorinated byproducts .
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fluorination | Perfluorohexanesulfonyl chloride, dimethylaminopropylamine, pH 8.5 | 65–70 | 92% |
| Etherification | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl bromide, DMF, 60°C | 55–60 | 88% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 19F NMR: Identifies trifluoromethyl (-CF3) and perfluorinated chain signals (δ -70 to -80 ppm).
- FTIR: Confirms sulfonamide (1320–1160 cm⁻¹, S=O stretching) and ether (1100 cm⁻¹, C-O-C) groups.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion [M+H]+ (e.g., m/z 790.12 calculated for C15H17F13N2O5S).
Cross-referencing with NIST spectral libraries () ensures accuracy .
Advanced Research Questions
Q. How can researchers assess the environmental persistence of this compound in aqueous systems?
Methodological Answer:
- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation via LC-MS/MS (MRM transitions for parent and breakdown products).
- Bioaccumulation Modeling: Use EPI Suite™ to estimate log Kow (predicted >5 due to perfluoroalkyl chains) and bioconcentration factors (BCF).
- PFAS-Specific Analysis: Apply EPA Method 537.1 () with solid-phase extraction and isotope dilution for quantification in water matrices .
Q. Table 2: Environmental Stability Parameters
| Parameter | Conditions | Half-Life (Days) |
|---|---|---|
| Hydrolysis (pH 7) | 25°C | >365 |
| Photolysis (UV 254 nm) | Deionized water | 120–150 |
Q. How can computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate binding to serum albumin (PDB ID 1AO6) using GROMACS. Parameterize force fields for fluorine atoms (e.g., CHARMM36m modifications).
- COMSOL Multiphysics Integration: Model diffusion kinetics across lipid bilayers (). Optimize partition coefficients using AI-driven parameter adjustments.
- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify reactive sites (e.g., sulfonamide nitrogen) .
Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, log P)?
Methodological Answer:
- Standardized Protocols: Adopt OECD 105 guidelines for log P determination (shake-flask method with octanol/water).
- Cross-Validation: Compare HPLC-derived solubility (reverse-phase C18 column) with computational predictions (ADMET Predictor™).
- Impurity Profiling: Use 2D-NMR (HSQC, HMBC) to detect isomers or residual solvents affecting measurements ().
Q. What mechanistic insights explain its potential as a surfactant in membrane technologies?
Methodological Answer:
- Surface Tension Measurements: Use a pendant drop tensiometer to determine critical micelle concentration (CMC). Correlate with fluorocarbon chain length ().
- Cryo-TEM Imaging: Visualize micelle formation in aqueous solutions (0.1–1 mM).
- X-Ray Photoelectron Spectroscopy (XPS): Analyze surface composition of membranes post-treatment to quantify fluorine adsorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
